molecular formula C11H13NO3S B14985657 2-isopropyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide

2-isopropyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide

Cat. No.: B14985657
M. Wt: 239.29 g/mol
InChI Key: XTLZYHJULCJUMD-UHFFFAOYSA-N
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Description

2-isopropyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by a benzene ring fused to a thiazine ring, with an isopropyl group at the 2-position and a dioxide group at the 1,1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isatoic anhydride with an appropriate thiourea derivative, followed by cyclization to form the benzothiazine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine ring .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: It has shown promise as an antihypertensive, antidiabetic, and anticancer agent due to its ability to modulate various biological pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-isopropyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as aldose reductase, which is involved in diabetic complications. Additionally, it can modulate ion channels and receptors, leading to its antihypertensive and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-isopropyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct pharmacological properties. Its ability to undergo diverse chemical reactions and its wide range of applications further distinguish it from similar compounds .

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

1,1-dioxo-2-propan-2-yl-3H-1λ6,2-benzothiazin-4-one

InChI

InChI=1S/C11H13NO3S/c1-8(2)12-7-10(13)9-5-3-4-6-11(9)16(12,14)15/h3-6,8H,7H2,1-2H3

InChI Key

XTLZYHJULCJUMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(=O)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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